4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol
Description
4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol is a phenolic derivative characterized by a unique combination of functional groups: a chlorine atom at the 4-position, a methoxy group at the 6-position, and a cyclopropanecarbonyl substituent at the 2-position. The molecular formula is inferred as C₁₁H₁₁ClO₃ (assuming cyclopropanecarbonyl replaces the hydroxymethyl group in ’s compound) . Key features include:
- Electron-withdrawing groups: The chlorine atom and carbonyl group likely enhance stability and influence reactivity.
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
(5-chloro-2-hydroxy-3-methoxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C11H11ClO3/c1-15-9-5-7(12)4-8(11(9)14)10(13)6-2-3-6/h4-6,14H,2-3H2,1H3 |
InChI Key |
LAARUUUUIFBOST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)C2CC2)Cl |
Origin of Product |
United States |
Preparation Methods
Method Overview:
Chlorination Step:
Chlorination of phenolic substrates is typically performed using sulfur chlorides (e.g., SOCl₂) or chlorine gas under controlled conditions to introduce chlorine at specific positions, notably the 4-position relative to the hydroxyl group.- Reaction Conditions: Reflux in organic solvents such as acetic acid or dichloromethane, with reaction temperatures around 80–120°C.
- Yield & Purity: Purity ranges from 97–98% with yields approximately 88%, depending on the chlorination conditions and the phenolic starting material.
Reaction By-products:
Sulfur dioxide (SO₂) and other chlorinated by-products are generated and recycled, optimizing overall process efficiency.
Notes:
- The chlorination step often results in by-products due to chlorination at undesired positions, requiring purification via distillation or recrystallization.
- The process is optimized to minimize chlorination at non-target sites, improving selectivity and yield.
Following chlorination, the introduction of the cyclopropanecarbonyl group at the 2-position involves cyclopropanation strategies:
Method Details:
Reagents:
Cyclopropanecarbonyl chloride or cyclopropanecarbonyl derivatives are used as acylating agents.- Preparation of Cyclopropanecarbonyl Chloride:
Synthesized from cyclopropanecarboxylic acid via chlorination with thionyl chloride (SOCl₂). - Reaction Conditions:
Typically conducted in inert solvents like dichloromethane at 0–25°C with catalytic bases such as pyridine or triethylamine to facilitate acylation.
- Preparation of Cyclopropanecarbonyl Chloride:
Reaction Pathway:
The phenol derivative, after chlorination, undergoes acylation with cyclopropanecarbonyl chloride, forming the desired cyclopropanecarbonyl phenol.
Reaction Data:
| Parameter | Conditions | Yield & Remarks |
|---|---|---|
| Solvent | Dichloromethane | High purity of cyclopropanecarbonyl phenol |
| Temperature | 0–25°C | Controlled to prevent side reactions |
| Catalyst | Pyridine or triethylamine | Acts as base and catalyst |
| Typical Yield | 70–85% | Based on phenolic substrate |
Methoxylation and Final Functionalization
The methoxy group at the 6-position is introduced via methylation of the phenolic hydroxyl group:
- Method:
Methylation using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as potassium carbonate in acetone or dimethylformamide (DMF). - Reaction Conditions:
- Temperature: 25–50°C
- Duration: 4–12 hours
- Outcome:
Efficient methylation yields 6-methoxyphenol derivatives with high purity (>97%).
Summary of the Synthetic Route
Reaction Optimization and Purification
- Purification Techniques:
Recrystallization, distillation, and chromatography are employed to enhance purity. - Impurity Control:
Active carbon absorption, solvent washes, and controlled reaction parameters reduce impurities, ensuring high-quality final products.
In-Depth Research Findings
- Patent CN101481311A describes improved chlorination and distillation techniques to enhance purity, emphasizing active carbon absorption to remove impurities during chlorination.
- Patent CN105622439A details a multi-step synthesis involving nitration, reduction, and cyclopropanation, highlighting the importance of temperature control and purification steps for high yields.
- Research Article PMC5206802 discusses convergent synthesis routes for phenolic derivatives, including cyclopropanation and functional group modifications, emphasizing the importance of selecting suitable reagents and reaction conditions for high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted phenols.
Scientific Research Applications
4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Modulating Gene Expression: It can influence the expression of certain genes, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 4-Chloro-2-[(1-hydroxycyclopropyl)methyl]-6-methoxyphenol ()
- Molecular formula : C₁₁H₁₃ClO₃ vs. C₁₁H₁₁ClO₃ (target compound).
- Key difference: The hydroxylated cyclopropane substituent (C–CH₂–cyclopropanol) replaces the cyclopropanecarbonyl group.
- Impact : The carbonyl group in the target compound may increase electrophilicity compared to the hydroxymethyl analog, altering solubility and reactivity .
(b) Chloromethylphenols ()
Examples include 4-chloro-2-methylphenol (4-chloro-o-cresol) and its isomers.
(c) Bipyridine Derivatives ()
The compound 4-(4-chlorophenyl)-6-methoxy-2,2'-bipyridine-5-carbonitrile shares a chlorine atom and methoxy group but features a bipyridine backbone.
Physicochemical Properties
Biological Activity
4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol can be represented as follows:
This compound features a chloro substituent, a cyclopropane ring, and a methoxy group, which are critical for its biological activities.
Research indicates that 4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol exhibits several mechanisms of action:
- Inhibition of Kinases : The compound has been studied for its inhibitory effects on various kinases, particularly c-KIT and BCR-ABL, which are crucial in certain cancers. In vitro studies have shown that it can effectively inhibit these kinases at low concentrations (GI50 values in the nanomolar range) .
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activities, although detailed mechanisms remain under investigation.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| c-KIT Inhibition | GI50 = 0.11 μM | |
| BCR-ABL Inhibition | GI50 = 0.16 μM | |
| Antimicrobial | Effective against certain bacteria | |
| Anti-inflammatory | Potential inhibition observed |
Case Studies
- Cancer Treatment : In a xenograft model using GIST-T1 cells, administration of 4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol significantly inhibited tumor growth at doses of 50 and 100 mg/kg. This suggests a promising role in targeted cancer therapies .
- Toxicological Assessment : A safety assessment conducted on rats revealed that while the compound was tolerated at lower doses, higher concentrations (≥8000 ppm) led to significant physiological changes, including increased spleen and liver weights and altered blood parameters . These findings underline the importance of dose management in therapeutic applications.
Q & A
Q. What are the key structural features of 4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol, and how do they influence its reactivity in synthetic pathways?
-
Methodological Answer : The compound features a phenol core substituted with a cyclopropanecarbonyl group (position 2), chlorine (position 4), and methoxy group (position 6). The cyclopropane ring introduces steric strain, enhancing electrophilicity at the carbonyl, while the methoxy group directs regioselectivity in substitution reactions via resonance effects. Chlorine at position 4 may stabilize intermediates through inductive effects. For synthesis, orthogonal protecting groups (e.g., silyl ethers for hydroxyl protection) are recommended to avoid side reactions during cyclopropane or carbonyl modifications .
-
Comparative Substituent Effects :
| Substituent | Position | Reactivity Influence |
|---|---|---|
| Cyclopropanecarbonyl | 2 | Increases electrophilicity; steric hindrance limits nucleophilic attack |
| Cl | 4 | Stabilizes intermediates via electron withdrawal |
| OMe | 6 | Directs electrophilic substitution via resonance |
Q. What analytical techniques are most suitable for characterizing 4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol and its derivatives?
- Methodological Answer :
- GC/MS-SIM : Effective for trace analysis after derivatization (e.g., ethylation) to improve volatility. Use a DB-5MS column with helium carrier gas and electron ionization (EI) at 70 eV for fragmentation pattern consistency .
- X-ray Crystallography : Critical for confirming stereochemistry and intermolecular interactions. Crystals can be grown via slow evaporation in ethanol/water mixtures, with data collected at 293 K (R factor < 0.05 ensures accuracy) .
- NMR : NMR distinguishes cyclopropane carbons (δ 10–15 ppm) and carbonyl carbons (δ 170–190 ppm). NMR resolves methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanisms involving the cyclopropanecarbonyl group?
-
Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts transition states for cyclopropane ring-opening reactions. Compare activation energies for pathways involving nucleophilic attack at the carbonyl vs. ring strain release. AI-driven synthesis design tools (e.g., CASD systems) can prioritize routes with minimal steric clashes, validated by experimental % yields .
-
Example Computational Data :
| Reaction Pathway | Activation Energy (kJ/mol) | Predicted Yield (%) |
|---|---|---|
| Nucleophilic acyl substitution | 85 | 72 |
| Cyclopropane ring-opening | 120 | 35 |
Q. What strategies mitigate instability of 4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol under acidic or oxidative conditions?
- Methodological Answer :
- Acidic Conditions : Replace the methoxy group with a bulkier alkoxy group (e.g., tert-butoxy) to reduce protonation at the carbonyl. Stabilize intermediates using non-polar solvents (e.g., hexane) .
- Oxidative Conditions : Add radical scavengers (e.g., BHT) during reactions. Monitor degradation via HPLC with a C18 column (λ = 254 nm) and acetonitrile/water gradient .
Q. How do substituent variations impact bioactivity in structurally analogous chlorophenols?
- Methodological Answer : Compare bioactivity using QSAR models. For example:
-
Replace chlorine with bromine to enhance antimicrobial potency (logP increases by ~0.5 units).
-
Replace methoxy with methyl to reduce toxicity in mammalian models (IC increases by 2-fold). Validate via in vitro assays (e.g., MIC for antimicrobial activity) .
- Bioactivity Comparison :
| Analog | Substituent (Position) | MIC (μg/mL) | Toxicity (IC, μM) |
|---|---|---|---|
| Parent | Cl (4), OMe (6) | 12.5 | 45 |
| Br analog | Br (4), OMe (6) | 6.3 | 30 |
| Methyl analog | Cl (4), Me (6) | 25 | 90 |
Data Reproducibility and Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
